REACTION_CXSMILES
|
NC1C(C=[N:11][NH:12][S:13]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)(=[O:15])=[O:14])=NC(Cl)=C(Cl)N=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.NN>O1CCCC1>[C:19]1([CH3:22])[CH:18]=[CH:17][C:16]([S:13]([NH:12][NH2:11])(=[O:14])=[O:15])=[CH:21][CH:20]=1
|
Name
|
p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=C(N1)Cl)Cl)C=NNS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NC1C(C=[N:11][NH:12][S:13]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)(=[O:15])=[O:14])=NC(Cl)=C(Cl)N=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.NN>O1CCCC1>[C:19]1([CH3:22])[CH:18]=[CH:17][C:16]([S:13]([NH:12][NH2:11])(=[O:14])=[O:15])=[CH:21][CH:20]=1
|
Name
|
p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=C(N1)Cl)Cl)C=NNS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)NN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |